molecular formula C16H15ClFN3O2S2 B6185706 N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride CAS No. 2624125-29-5

N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No. B6185706
CAS RN: 2624125-29-5
M. Wt: 399.9
InChI Key:
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Description

This compound is a type of sulfonamide, which is a group of organic compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups. Sulfonamides are often used as antibiotics, acting as competitive inhibitors of the enzyme dihydropteroate synthetase .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a type of heterocyclic aromatic compound that consists of a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a sulfonamide group and a fluorophenyl group .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, they prevent the bacteria from synthesizing folic acid, which is necessary for their growth .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The study of new sulfonamides and their potential applications is a vibrant field of research. This compound, with its unique structure, could potentially have interesting biological activities that could be explored in future studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves the reaction of 4-fluoroaniline with 2-bromo-4'-nitroacetophenone to form 4-(4-fluorophenylamino)-2-nitroacetophenone. This intermediate is then reacted with thiosemicarbazide to form 4-(4-fluorophenylamino)-2-thiazolylacetohydrazide, which is subsequently reacted with 4-chlorobenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4'-nitroacetophenone", "thiosemicarbazide", "4-chlorobenzenesulfonyl chloride" ], "Reaction": [ "4-fluoroaniline is reacted with 2-bromo-4'-nitroacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenylamino)-2-nitroacetophenone.", "4-(4-fluorophenylamino)-2-nitroacetophenone is then reacted with thiosemicarbazide in the presence of a reducing agent such as sodium dithionite to form 4-(4-fluorophenylamino)-2-thiazolylacetohydrazide.", "Finally, 4-(4-fluorophenylamino)-2-thiazolylacetohydrazide is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride." ] }

CAS RN

2624125-29-5

Product Name

N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Molecular Formula

C16H15ClFN3O2S2

Molecular Weight

399.9

Purity

0

Origin of Product

United States

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